molecular formula C17H20O2 B6321419 tert-Butyl3-(naphthalen-1-yl)propanoate CAS No. 119377-33-2

tert-Butyl3-(naphthalen-1-yl)propanoate

Cat. No. B6321419
M. Wt: 256.34 g/mol
InChI Key: QSAUWLCFDBBQNB-UHFFFAOYSA-N
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Patent
US05378690

Procedure details

18.7 g (0.333 mmole) of potassium hydroxide were added to a solution of 20 g (66.6 mmole) of diethyl (1-naphthyl)methylmalonate dissolved in 200 ml of 80% v/v aqueous methanol, The mixture was then stirred at room temperature for 1 hour, after which it was concentrated by evaporation under reduced pressure. The residue was dissolved in water, and the resulting solution was washed with ethyl acetate. The aqueous solution was acidified with concentrated hydrochloric acid and then extracted with methylene chloride. The organic layer was dried over anhydrous magnesium sulfate and concentrated by evaporation under reduced pressure. The residue was decarboxylated by heating at 200° C. for 30 minutes, and was then suspended in 200 ml of diethyl ether. 19 ml of t-butanol, 16.5 g (80 mmole) of dicyclohexylcarbodiimide and 0.8 g of N,N-dimethylaminopyridine were added to the suspension. The mixture was allowed to stand for 24 hours. The precipitated insoluble materials were removed by filtration, and the filtrate was concentrated by evaporation under reduced pressure. The residue was purified by column chromatography through silica gel (eluent: methylene chloride), to afford 12.18 g (71.4%) of the title compound as a pale yellow oil.
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
diethyl (1-naphthyl)methylmalonate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71.4%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1([CH2:13][CH:14](C(OCC)=O)[C:15](OCC)=[O:16])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[C:25]([OH:29])([CH3:28])([CH3:27])[CH3:26].C1(N=C=NC2CCCCC2)CCCCC1>CO>[C:3]1([CH2:13][CH2:14][C:15]([O:29][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:16])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
diethyl (1-naphthyl)methylmalonate
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
16.5 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
N,N-dimethylaminopyridine
Quantity
0.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after which it was concentrated by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
WASH
Type
WASH
Details
the resulting solution was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 200° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
to stand for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The precipitated insoluble materials were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography through silica gel (eluent: methylene chloride)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.18 g
YIELD: PERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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